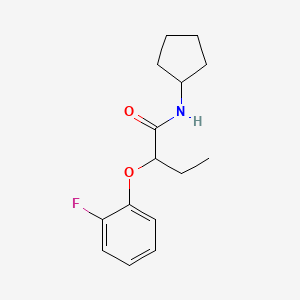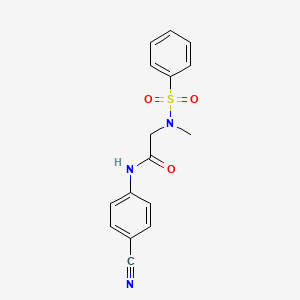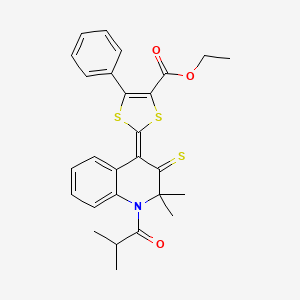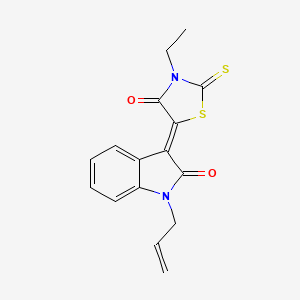
N-cyclopentyl-2-(2-fluorophenoxy)butanamide
Descripción general
Descripción
N-cyclopentyl-2-(2-fluorophenoxy)butanamide, also known as CPP-109, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. CPP-109 is a derivative of vigabatrin, a medication used to treat epilepsy, and is a potent inhibitor of the enzyme GABA-transaminase. In
Mecanismo De Acción
N-cyclopentyl-2-(2-fluorophenoxy)butanamide works by inhibiting the enzyme GABA-transaminase, which is responsible for the breakdown of the neurotransmitter GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-2-(2-fluorophenoxy)butanamide increases the levels of GABA in the brain, which can have a calming effect and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(2-fluorophenoxy)butanamide has been shown to have a variety of biochemical and physiological effects. In addition to increasing GABA levels in the brain, N-cyclopentyl-2-(2-fluorophenoxy)butanamide has been shown to reduce dopamine release in the nucleus accumbens, a brain region involved in reward and addiction. N-cyclopentyl-2-(2-fluorophenoxy)butanamide has also been shown to decrease glutamate levels in the brain, which can have a neuroprotective effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-2-(2-fluorophenoxy)butanamide has several advantages for lab experiments, including its potency and selectivity for GABA-transaminase. However, N-cyclopentyl-2-(2-fluorophenoxy)butanamide also has some limitations, including its poor solubility in water and its potential for off-target effects.
Direcciones Futuras
For N-cyclopentyl-2-(2-fluorophenoxy)butanamide research include the development of more potent and selective inhibitors, combination therapies for addiction, and exploration of its potential therapeutic applications for other conditions.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-(2-fluorophenoxy)butanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction. Preclinical studies have shown that N-cyclopentyl-2-(2-fluorophenoxy)butanamide can reduce drug-seeking behavior in animal models of addiction, including cocaine, nicotine, and alcohol. N-cyclopentyl-2-(2-fluorophenoxy)butanamide has also been shown to enhance extinction learning, which is the process by which individuals learn to overcome conditioned responses to drug cues.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(2-fluorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-2-13(15(18)17-11-7-3-4-8-11)19-14-10-6-5-9-12(14)16/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDKLJPTEBFERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCC1)OC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 2-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4770882.png)
![isopropyl 3-[(5-{[1-(2-methoxy-2-oxoethyl)-1H-indol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B4770887.png)
![5-({[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4770892.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4770907.png)

![methyl 7-cyclopropyl-3-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4770922.png)
![2-chloro-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-fluorobenzoate](/img/structure/B4770931.png)
![2-[4-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4770948.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4770952.png)
![methyl 3-{2-[methyl(phenyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4770954.png)
![2-(4-chlorophenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4770961.png)
![N-[2-(cyclohexylthio)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B4770964.png)